molecular formula C24H33N3O6 B12790050 Ampha-AM toxin I CAS No. 87105-10-0

Ampha-AM toxin I

Cat. No.: B12790050
CAS No.: 87105-10-0
M. Wt: 459.5 g/mol
InChI Key: HIZFOBQMHOLKJR-UHFFFAOYSA-N
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Description

Ampha-AM toxin I is a host-specific phytotoxin produced by the fungus Alternaria mali, which is responsible for apple leaf spot disease. This compound is a cyclic depsipeptide consisting of unique amino acids and an alpha-hydroxy acid. It selectively induces veinal necrosis on the leaves of disease-susceptible apple cultivars .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampha-AM toxin I can be synthesized using the Fmoc-based solid-phase method for the synthesis of linear depsipeptides. The cyclization of these linear depsipeptides is achieved using N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) . This method is efficient and rapid, allowing for the preparation of both AM-toxins and their analogs.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the solid-phase synthesis method mentioned above could be adapted for large-scale production. This would involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ampha-AM toxin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as esters, secondary amides, and aromatic ethers .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ampha-AM toxin I has several scientific research applications:

Mechanism of Action

Ampha-AM toxin I exerts its effects by targeting the plasma membrane and chloroplasts of susceptible apple cultivars. It causes modifications in the plasma membrane, leading to increased electrolyte leakage. Additionally, it disrupts the chloroplast function by inhibiting photosynthetic CO2 fixation . These actions result in veinal necrosis and overall leaf damage.

Comparison with Similar Compounds

Properties

CAS No.

87105-10-0

Molecular Formula

C24H33N3O6

Molecular Weight

459.5 g/mol

IUPAC Name

9-[4-(4-methoxyphenyl)butyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C24H33N3O6/c1-14(2)20-23(30)27-19(9-7-6-8-17-10-12-18(32-5)13-11-17)22(29)25-15(3)21(28)26-16(4)24(31)33-20/h10-14,16,19-20H,3,6-9H2,1-2,4-5H3,(H,25,29)(H,26,28)(H,27,30)

InChI Key

HIZFOBQMHOLKJR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCCC2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

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